(E)-3-(dimethylamino)-1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]-2-propen-1-one
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Overview
Description
(E)-3-(dimethylamino)-1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]-2-propen-1-one is a synthetic organic compound with a complex structure. It features a dimethylamino group, a phenylsulfonyl group, and a pyrrole ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(dimethylamino)-1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]-2-propen-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring is synthesized through cyclization reactions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions, often using reagents like phenylsulfonyl chloride.
Addition of the Dimethylamino Group: The dimethylamino group is added through nucleophilic substitution reactions, using dimethylamine as the nucleophile.
Formation of the Propenone Moiety: The final step involves the formation of the propenone moiety through aldol condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(dimethylamino)-1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Dimethylamine in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
(E)-3-(dimethylamino)-1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]-2-propen-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(dimethylamino)-1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]-2-propen-1-one involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to exert its biological effects.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(dimethylamino)-1-[1-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-propen-1-one: Similar structure but with a different position of the pyrrole ring.
(E)-3-(dimethylamino)-1-[1-(phenylsulfonyl)-1H-pyrrol-4-yl]-2-propen-1-one: Another positional isomer with the pyrrole ring at a different position.
Uniqueness
(E)-3-(dimethylamino)-1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]-2-propen-1-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(E)-1-[1-(benzenesulfonyl)pyrrol-3-yl]-3-(dimethylamino)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-16(2)10-9-15(18)13-8-11-17(12-13)21(19,20)14-6-4-3-5-7-14/h3-12H,1-2H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFINCEDZUUYHAO-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CN(C=C1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CN(C=C1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666158 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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